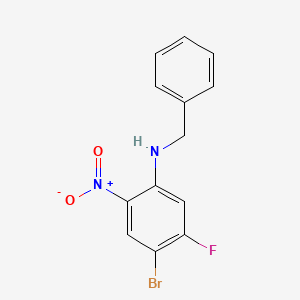

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is a chemical compound with the CAS Number: 1330750-40-7 . It has a molecular weight of 325.14 and its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .

Synthesis Analysis

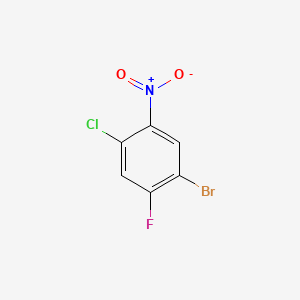

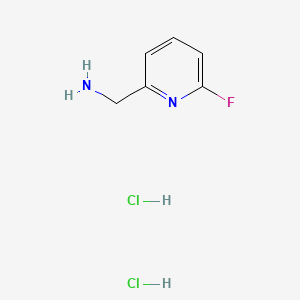

The synthesis of “this compound” involves multiple steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C13H10BrFN2O2/c14-10-6-13 (17 (18)19)12 (7-11 (10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 325.14 . Its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .Applications De Recherche Scientifique

Microwave-assisted Synthesis and Enzyme Inhibition

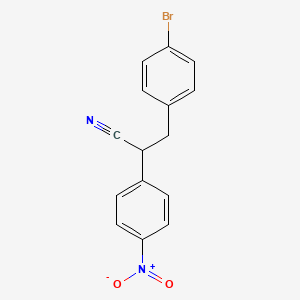

Researchers have developed microwave-assisted synthesis techniques for compounds similar to N-Benzyl-4-bromo-5-fluoro-2-nitroaniline, investigating their potential as enzyme inhibitors. For example, N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline were synthesized and tested for inhibitory effects on carbonic anhydrase isoenzymes, showcasing strong in vitro inhibitory activity (Çelik & Babagil, 2019).

Radiopharmaceutical Development

Another research avenue involves the synthesis of novel compounds for radiopharmaceutical applications. Studies on N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides and their bromo-analogues have been conducted to explore their potential in labeling radiopharmaceuticals, demonstrating various trends in stability and reactivity (Schirrmacher et al., 2003).

Organic Nonlinear Optical Material

The synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA) and its application as an organic nonlinear optical material illustrate the material science potential of related compounds. BNA was synthesized using a mixture of benzyl chloride and 2-methl-4-nitroaniline, and its nonlinear optical properties were thoroughly characterized (Kalaivanan & Srinivasan, 2017).

Antimicrobial Agent Synthesis

In medicinal chemistry, the synthesis of compounds carrying similar functional groups has led to the development of potent antimicrobial agents. For instance, compounds with varying substituents, including fluoro, bromo, and nitro groups, were synthesized and exhibited superior antimicrobial activity compared to reference drugs (Liaras et al., 2011).

Mécanisme D'action

Target of Action

Nitroaniline compounds are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The synthesis of similar compounds involves a nitration, a conversion from the nitro group to an amine, and a bromination . These reactions could potentially influence its interaction with its targets.

Biochemical Pathways

Nitroaniline compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The presence of nitro, bromo, and fluoro groups could potentially lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline. For instance, dust formation should be avoided, and it is recommended to avoid breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should also be avoided .

Propriétés

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330750-40-7 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)